

"5-Bromo-2-nitropyridin-3-ol" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Bromo-2-nitropyridin-3-OL

Cat. No.: B586276

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Bromo-2-nitropyridin-3-ol**

Abstract

5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8; Molecular Formula: $C_5H_3BrN_2O_3$) is a substituted pyridine derivative of interest in synthetic chemistry and drug development. Its utility as a building block necessitates a robust and unambiguous method for structural confirmation and purity assessment. As experimental spectroscopic data for this specific molecule is not widely published, this guide provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in fundamental spectroscopic principles and data from structurally related analogues, offering a reliable framework for researchers engaged in the synthesis and characterization of this compound.

Introduction and Molecular Structure

The structural elucidation of a novel or sparsely documented compound is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular connectivity and mass.

5-Bromo-2-nitropyridin-3-ol is a polysubstituted pyridine ring featuring a confluence of electron-withdrawing and electron-donating groups. These substituents create a distinct

electronic landscape, which is reflected in its spectroscopic signatures.

- Nitro Group (-NO₂): Strongly electron-withdrawing via both resonance and inductive effects.
- Bromo Group (-Br): Electronegative and inductively electron-withdrawing.
- Hydroxyl Group (-OH): Electron-donating via resonance but inductively electron-withdrawing.

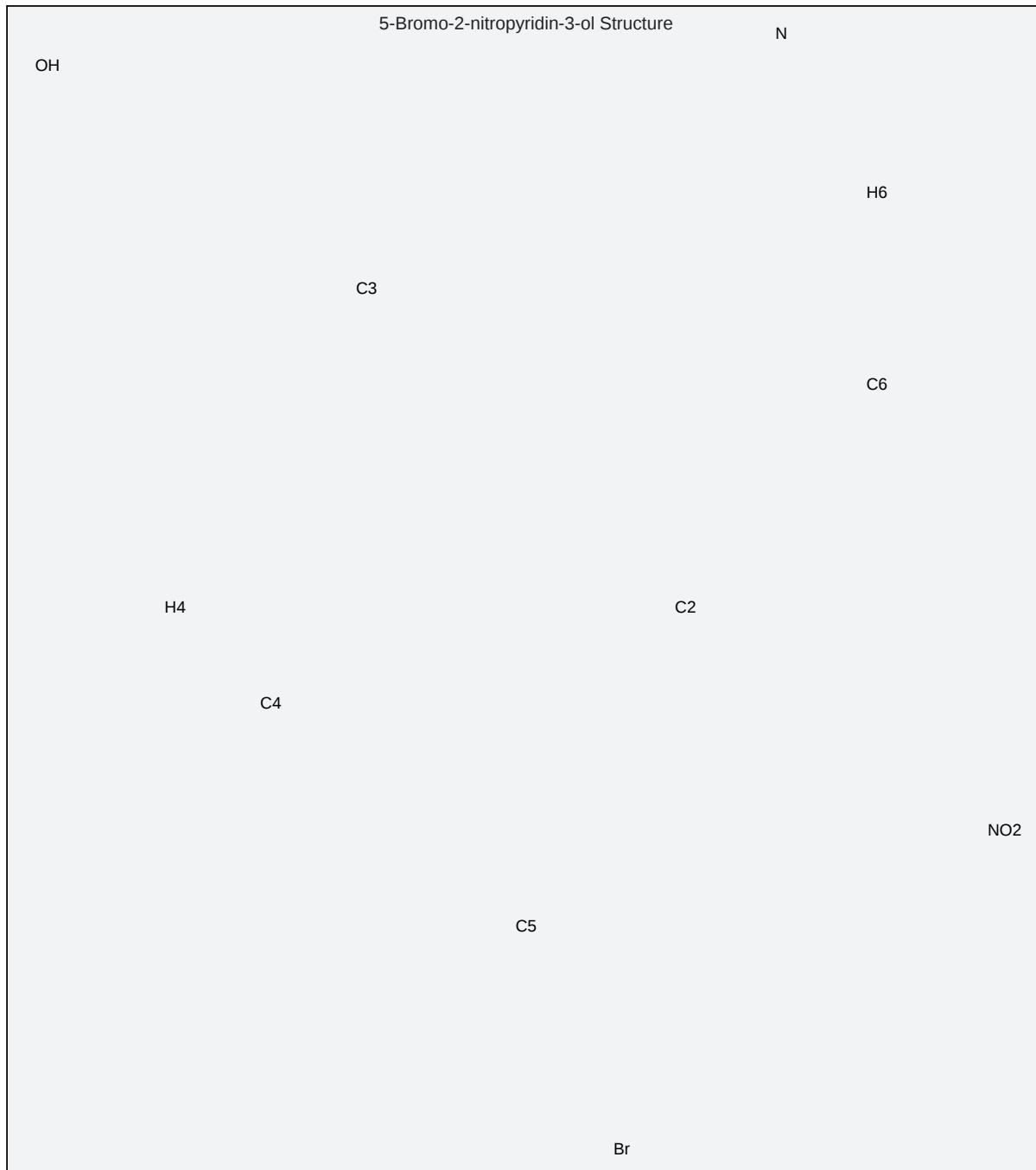
This guide will systematically predict the spectroscopic fingerprint of this molecule, providing researchers with the necessary data to confirm its identity.

Table 1: Chemical Identifiers for 5-Bromo-2-nitropyridin-3-ol

| Property | Value | Source |
|-------------------|---|---------------------|
| IUPAC Name | 5-bromo-2-nitropyridin-3-ol | [1] |
| CAS Number | 691872-15-8 | [1] |
| Molecular Formula | C ₅ H ₃ BrN ₂ O ₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br | [1] |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.



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Caption: Structure of **5-Bromo-2-nitropyridin-3-ol** with atom numbering.

Predicted ^1H NMR Spectrum (400 MHz, DMSO-d_6)

The pyridine ring contains two aromatic protons at the C4 and C6 positions. Their chemical shifts are dictated by the electronic effects of the surrounding substituents. The acidic hydroxyl proton is also observable.

- H6 Proton: This proton is positioned ortho to the ring nitrogen and para to the strongly electron-withdrawing nitro group. This combination results in significant deshielding, pushing its resonance far downfield. It is expected to appear as a sharp singlet or a narrow doublet due to a small four-bond (^4J) coupling to H4.
- H4 Proton: This proton is ortho to both the bromine atom and the hydroxyl group. It will also be deshielded, but likely less so than H6. It is expected to appear as a sharp singlet or a narrow doublet (^4J coupling to H6).
- OH Proton: The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet and will exchange with D_2O , causing its signal to disappear. This exchange experiment is a definitive diagnostic test.

Table 2: Predicted ^1H NMR Chemical Shifts and Couplings

| Assigned Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|-----------------|--|--------------|---------------------------|--|
| H6 | 8.2 - 8.5 | s (or d) | $^4\text{J} < 2$ | Deshielded by adjacent N and para $-\text{NO}_2$ group. |
| H4 | 7.8 - 8.1 | s (or d) | $^4\text{J} < 2$ | Deshielded by ortho $-\text{Br}$ and $-\text{OH}$ groups. |
| 3-OH | 10.0 - 12.0 | br s | - | Acidic phenolic proton, exchangeable with D_2O . |

Predicted ^{13}C NMR Spectrum (101 MHz, DMSO-d_6)

The ^{13}C NMR spectrum will show five distinct signals for the aromatic carbons, as symmetry is broken by the substitution pattern. The chemical shifts are predicted based on the additive effects of the substituents.

- C3 (C-OH) and C2 (C-NO₂): These carbons, directly bonded to the highly electronegative oxygen and electron-withdrawing nitro group respectively, are expected to be the most deshielded and appear furthest downfield.
- C5 (C-Br): The carbon bearing the bromine atom will appear at a lower chemical shift compared to the other substituted carbons, a known effect of bromine in aromatic systems.
- C6 and C4 (C-H): These protonated carbons will appear at higher field (more shielded) than the substituted carbons. C6 is expected to be further downfield than C4 due to its proximity to the ring nitrogen.

Table 3: Predicted ^{13}C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ , ppm) | Rationale |
|-----------------|--|--|
| C3 | 155 - 160 | Attached to -OH group, strongly deshielded. |
| C2 | 148 - 153 | Attached to -NO ₂ group, strongly deshielded. |
| C6 | 140 - 145 | Protonated carbon adjacent to N. |
| C4 | 125 - 130 | Protonated carbon influenced by ortho -Br and -OH. |
| C5 | 115 - 120 | Attached to -Br atom. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Characteristic IR Absorption Bands

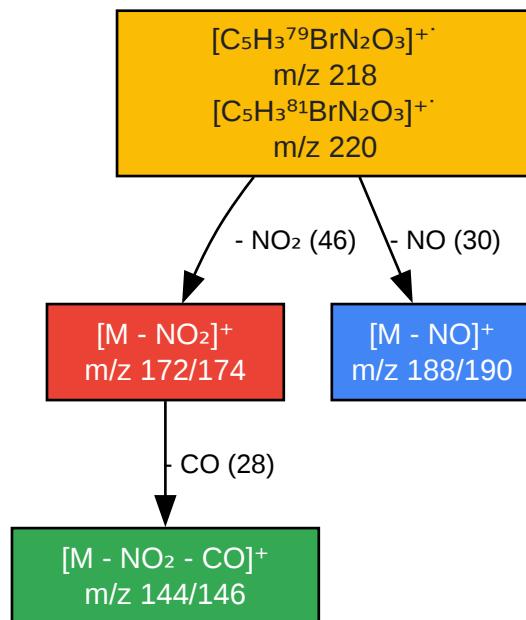
| Vibrational Mode | Predicted Frequency (cm ⁻¹) | Intensity | Functional Group |
|------------------------------------|---|---------------|---------------------------|
| O-H Stretch | 3500 - 3200 | Strong, Broad | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Pyridine C-H |
| Asymmetric NO ₂ Stretch | 1560 - 1520 | Strong | Nitro (-NO ₂) |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Pyridine Ring |
| Symmetric NO ₂ Stretch | 1355 - 1335 | Strong | Nitro (-NO ₂) |
| C-O Stretch | 1250 - 1180 | Strong | Phenolic C-O |
| C-Br Stretch | 700 - 550 | Medium | Carbon-Bromine |

The IR spectrum is expected to be dominated by strong, sharp peaks for the nitro group and a prominent broad absorption for the hydroxyl group.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule.

- Molecular Ion Peak:** The most critical feature will be the presence of a pair of molecular ion peaks, $[M]^+$ and $[M+2]^+$, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances of ~50.7% and ~49.3%, respectively). The predicted m/z values are approximately 218 and 220.
- Fragmentation:** The molecule is expected to fragment through characteristic losses of its substituent groups.

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Caption: Predicted major fragmentation pathway for **5-Bromo-2-nitropyridin-3-ol**.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹ Br/ ⁸¹ Br) | Loss | Fragment Formula |
|--|------------------------|---|
| 218 / 220 | - | [C ₅ H ₃ BrN ₂ O ₃] ⁺ (Molecular Ion) |
| 172 / 174 | -NO ₂ | [C ₅ H ₃ BrO] ⁺ |
| 144 / 146 | -NO ₂ , -CO | [C ₄ H ₃ Br] ⁺ |
| 139 | -Br | [C ₅ H ₃ N ₂ O ₃] ⁺ |

Experimental Protocols

To acquire high-quality data for comparison against these predictions, the following self-validating protocols are recommended.

NMR Data Acquisition (¹H, ¹³C, and 2D)

- Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

- Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape on a reference proton signal.
- ^1H NMR Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the spectral width covers the expected range (e.g., 0-13 ppm). Use a relaxation delay (d1) of at least 2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Set the spectral width to cover the expected range (e.g., 0-170 ppm). A longer acquisition time and more scans will be required due to the low natural abundance of ^{13}C .
- D₂O Exchange: To confirm the -OH proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ^1H NMR spectrum. The broad singlet corresponding to the hydroxyl proton should disappear or significantly diminish.
- Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

FT-IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Mass Spectrometry Data Acquisition (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of $1\text{-}10\text{ }\mu\text{g/mL}$ with the mobile phase.
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
- Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., $5\text{-}10\text{ }\mu\text{L/min}$). Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) to maximize the signal of the molecular ion.
- Tandem MS (MS/MS): To confirm fragmentation patterns, perform an MS/MS experiment. Select the isotopic peaks of the molecular ion (e.g., $\text{m/z } 218$ or 220) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of **5-Bromo-2-nitropyridin-3-ol**. The predicted NMR, IR, and MS data serve as a benchmark for researchers to verify the structure and purity of this compound. By following the outlined experimental protocols, scientists can confidently acquire high-quality data and use the interpretations provided here to accelerate their research and development efforts.

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References

- 1. CASPRE [caspre.ca]
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